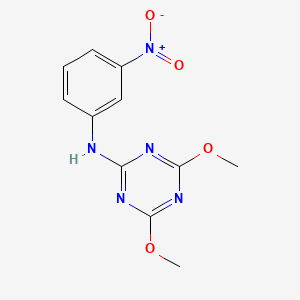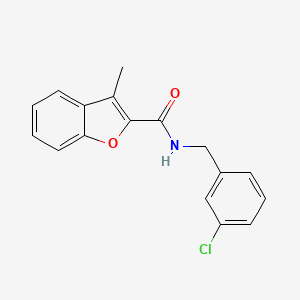
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule compound that has shown promising results in scientific research for a variety of applications. In
科学研究应用
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer research, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide exerts its effects by binding selectively to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide leads to a cascade of intracellular signaling events, including the activation of protein kinases and the inhibition of adenylate cyclase. These signaling events ultimately lead to the biological effects of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, such as anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In animal studies, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to increase insulin sensitivity and improve glucose tolerance, making it a potential therapeutic agent for diabetes. 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied in animal models and has shown promising results in various disease models. However, one limitation of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is its selectivity for the adenosine A3 receptor, which may limit its therapeutic potential in certain diseases. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in humans.
未来方向
There are several areas of future research for 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. One area of interest is the potential use of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in combination with other therapeutic agents for the treatment of cancer and inflammation. Another area of research is the development of more selective adenosine A3 receptor agonists with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in the treatment of neurological disorders, including the development of novel drug delivery systems for targeted delivery to the brain.
合成方法
The synthesis of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide involves a multi-step process starting from 2-methoxybenzylamine. The first step involves the protection of the amine group with a Boc group, followed by acylation with isobutyryl chloride. The resulting intermediate is then subjected to a reductive amination with 2-methoxybenzaldehyde to yield 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFWADRCAJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)

![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)

![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
